molecular formula C19H25N3O7S B588646 Propamidine Monoamide Isethionate CAS No. 1391051-87-8

Propamidine Monoamide Isethionate

Cat. No.: B588646
CAS No.: 1391051-87-8
M. Wt: 439.483
InChI Key: GKLXXISYELOYFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propamidine Monoamide Isethionate is a member of the aromatic diamidine group of compounds . It possesses bacteriostatic properties against a wide range of organisms . The primary targets of this compound are pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . These targets play a crucial role in various bacterial infections.

Mode of Action

The compound exerts antibacterial action against its targets. The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum . This suggests that the compound interacts with its targets and inhibits their growth or kills them, thereby preventing or treating the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propamidine Monoamide Isethionate involves the reaction of propamidine with isethionic acid. The process typically requires controlled conditions to ensure the formation of the desired salt. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Propamidine Monoamide Isethionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines. Substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Propamidine Monoamide Isethionate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific application for eye infections and its effectiveness against certain strains of bacteria that are resistant to other antibiotics. Its bacteriostatic properties and ability to retain activity in the presence of organic matter make it a valuable compound in both medical and industrial settings .

Properties

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUSDNSUNFBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-63-6
Record name Propamidine isethionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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